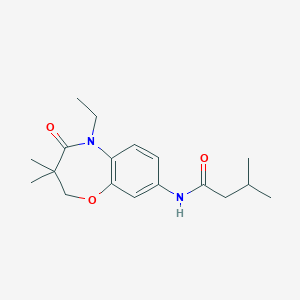

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide is a benzoxazepin derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 5-ethyl substituent on the oxazepine ring, 3,3-dimethyl groups at the third position, and a 4-oxo functional group. The 8-position is substituted with a 3-methylbutanamide chain. Crystallographic methods, such as those implemented in the SHELX program suite, are critical for elucidating its three-dimensional structure and intermolecular interactions .

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-6-20-14-8-7-13(19-16(21)9-12(2)3)10-15(14)23-11-18(4,5)17(20)22/h7-8,10,12H,6,9,11H2,1-5H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGZHKBQOQEKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CC(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine core, followed by the introduction of the ethyl, dimethyl, and butanamide groups under controlled conditions. Common reagents used in these reactions include ethylating agents, dimethylating agents, and butanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with a closely related analog, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide (CAS: 921834-49-3), to highlight structural and functional differences .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Similar Compound (CAS 921834-49-3) |

|---|---|---|

| 5-Position Substituent | Ethyl group | Isobutyl group |

| Amide Substituent | 3-Methylbutanamide (aliphatic chain) | 2-(Trifluoromethyl)benzamide (aromatic with CF₃ group) |

| Key Functional Groups | Amide NH (H-bond donor), Oxazepin O (H-bond acceptor) | Amide NH (H-bond donor), Benzamide O (H-bond acceptor), CF₃ (weak acceptor) |

| Steric Effects | Moderate steric bulk from ethyl and 3-methylbutanamide | High steric bulk from isobutyl and trifluoromethylbenzamide |

| Electronic Effects | Electron-donating methyl groups and aliphatic chain | Electron-withdrawing CF₃ group on aromatic ring |

Key Findings:

The 3-methylbutanamide chain in the target compound may improve solubility in nonpolar solvents due to its aliphatic nature, whereas the trifluoromethylbenzamide in the analog introduces polarity and metabolic stability via the CF₃ group .

Hydrogen-Bonding and Crystal Packing: Both compounds feature an amide NH as a hydrogen-bond donor and oxazepin O as an acceptor. However, the aromatic benzamide in the analog allows for additional π-π stacking interactions, which could stabilize its crystal lattice .

Electronic and Steric Effects :

- The electron-withdrawing CF₃ group in the analog decreases electron density at the benzamide carbonyl, possibly enhancing its H-bond acceptor strength relative to the target compound’s aliphatic amide .

- The isobutyl substituent in the analog introduces greater steric hindrance, which could affect binding affinity in biological systems or alter crystallization pathways .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesizing available research findings and data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C23H27F3N2O4S |

| Molecular Weight | 484.53 g/mol |

| CAS Number | 921543-12-6 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Structural Characteristics

The compound features a unique structure characterized by a benzoxazepine core, which is known for diverse biological activities. The specific arrangement of substituents contributes to its pharmacological properties.

Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide may interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to receptors, modulating signaling pathways that affect cellular responses.

- Gene Expression Modulation : Interaction with DNA/RNA may influence gene expression patterns.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cardiomyocyte Differentiation : In vitro studies demonstrated that this compound promotes the differentiation of cardiomyocytes from stem cells, indicating potential applications in regenerative medicine .

- Anticancer Activity : Research has shown that it can induce apoptosis in colorectal cancer cells by modulating Wnt signaling pathways . This highlights its potential as a therapeutic agent in cancer treatment.

- Zebrafish Model Studies : Investigations using zebrafish pdzk1 gene-knockout embryos revealed that the compound affects developmental processes, suggesting implications for developmental biology .

Comparative Analysis

A comparative analysis with similar compounds shows distinct biological activities:

| Compound Name | Biological Activity |

|---|---|

| N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-benzoxazepin) | Anticancer properties |

| N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydro-benzoxazepin) | Cardiomyocyte differentiation |

These comparisons highlight the unique pharmacological profile of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide, and how can yield be optimized?

- Answer : The synthesis typically involves multi-step reactions starting with the formation of the benzoxazepine core, followed by amidation. Key steps include:

- Core formation : Cyclization of precursors (e.g., 5-ethyl-3,3-dimethyl-4-oxo derivatives) under reflux conditions using solvents like dichloromethane or ethanol .

- Amidation : Coupling the benzoxazepine intermediate with 3-methylbutanoyl chloride using a base (e.g., triethylamine) as a catalyst .

- Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst concentration significantly affect yield. HPLC purification (>95% purity) and spectroscopic validation (NMR, MS) are critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : A combination of analytical techniques is used:

- NMR spectroscopy : ¹H and ¹³C NMR verify the benzoxazepine core (e.g., characteristic shifts for the oxazepine oxygen and ethyl group at δ 1.2–1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 375.2 for C₁₉H₂₆N₂O₃) .

- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and bond angles .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Experimental determination via shake-flask method is recommended due to variability in analogs .

- Stability : Stable at room temperature in inert atmospheres. Degrades under prolonged UV exposure or high humidity—storage at −20°C in amber vials is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs?

- Answer : Contradictions often arise from structural variations (e.g., substituents on the benzamide moiety). Strategies include:

- SAR studies : Compare analogs (e.g., fluoro vs. trifluoromethyl derivatives) using in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

- Computational modeling : Molecular docking to predict binding affinities to targets like kinases or GPCRs .

- Meta-analysis : Aggregate data from analogs (e.g., IC₅₀ values for anti-inflammatory activity) to identify trends .

Q. What experimental designs are recommended for studying its mechanism of action in cancer models?

- Answer :

- In vitro :

- Dose-response assays : Test proliferation inhibition in cancer cell lines (e.g., MCF-7, HT-29) using MTT assays .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric kits.

- In vivo :

- Xenograft models : Administer compound (10–50 mg/kg, IP) to nude mice and monitor tumor volume .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .

Q. How do reaction conditions influence the regioselectivity of substitutions on the benzoxazepine core?

- Answer :

- Electrophilic substitution : Nitration or halogenation at the 8-position is favored under acidic conditions (H₂SO₄, 0–5°C) due to electron-rich aromatic rings .

- Nucleophilic substitution : Alkyl/aryl groups are introduced at the 5-ethyl position using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SN2 mechanisms .

Methodological Recommendations

- Synthesis Troubleshooting : If yields drop below 40%, re-optimize catalyst loading (e.g., 10 mol% Pd(PPh₃)₄) and degas solvents .

- Data Reproducibility : Use standardized biological assays (e.g., CLSI guidelines for antimicrobial testing) and report negative controls .

- Contradiction Mitigation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside docking studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.